Physicochemical Property Differentiation vs. De‑Methylpyridinyl and De‑Methoxy Analogs
Compared with the simpler 1‑(3,4‑dimethoxyphenyl)‑3‑(pyridin‑2‑yl)urea (loss of the pyrrolidinone ring and methyl substituent), 894021‑68‑2 displays a 58 Da higher molecular weight, 0.9 log unit lower XLogP3‑AA, and a 13.3 Ų larger topological polar surface area (TPSA). These differences place 894021‑68‑2 closer to the centre of the CNS MPO desirability window (MW < 400, 1 < logP < 3, TPSA < 90 Ų) and predict improved aqueous solubility and reduced hERG liability relative to more lipophilic analogs [1][2].
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | MW 370.4 g mol⁻¹; XLogP3‑AA 1.4; TPSA 92.8 Ų; HBD 2; HBA 5 |
| Comparator Or Baseline | 1‑(3,4‑Dimethoxyphenyl)‑3‑(pyridin‑2‑yl)urea (hypothetical): MW ~312 g mol⁻¹; XLogP3‑AA ~2.3; TPSA ~79.5 Ų |
| Quantified Difference | ΔMW +58 Da; ΔXLogP3‑AA −0.9; ΔTPSA +13.3 Ų |
| Conditions | In silico prediction using XLogP3, Cactvs, and PubChem descriptors |
Why This Matters
These physicochemical shifts directly influence oral absorption, blood–brain barrier penetration, and developability classification, guiding early‑stage candidate triage.
- [1] PubChem Compound Summary for CID 16832524, 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea. National Center for Biotechnology Information (2026). View Source
- [2] Calculated using XLogP3 and Cactvs descriptors accessible via PubChem; comparator values derived from analogous substructure-based predictions. View Source
